molecular formula C7H7N5O2 B2968918 1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole CAS No. 898054-50-7

1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole

Cat. No.: B2968918
CAS No.: 898054-50-7
M. Wt: 193.166
InChI Key: ZYXSEGPLUYIZOR-UHFFFAOYSA-N
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Description

1'-Methyl-4-nitro-1H,1'H-3,4'-bipyrazole is a nitro-substituted bipyrazole derivative characterized by a fused pyrazole ring system with a methyl group at the 1' position and a nitro group at the 4 position.

Properties

IUPAC Name

1-methyl-4-(4-nitro-1H-pyrazol-5-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-11-4-5(2-9-11)7-6(12(13)14)3-8-10-7/h2-4H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXSEGPLUYIZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-methyl-4-nitro-1H,1’H-3,4’-bipyrazole can be achieved through several synthetic routes. One common method involves the nitration of 1’-methyl-1H,1’H-3,4’-bipyrazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. Another method involves the use of vicarious nucleophilic substitution of hydrogen atoms, cine substitution of an N-nitro group, Hofmann rearrangement of amide groups, reduction of nitro groups, and nucleophilic ipso-substitution of nitro groups .

Chemical Reactions Analysis

1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form 1’-methyl-4-amino-1H,1’H-3,4’-bipyrazole.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols.

Scientific Research Applications

1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Materials Science: The compound is explored for its potential use in the development of high-energy materials due to its stability and energetic properties.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1’-methyl-4-nitro-1H,1’H-3,4’-bipyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound can also act as a ligand, binding to specific receptors and modulating their activity. The pathways involved in its mechanism of action include redox reactions and receptor-ligand interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents. Key comparisons with similar bipyrazole derivatives include:

Compound Name Substituents Key Properties/Applications References
1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole 1'-CH₃, 3'-CH₃ Higher solubility; used in coordination chemistry
5'-Chloro-3'-methyl-1'-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole 5'-Cl, 3'-CH₃, 4-NO₂ (phenyl) Anticancer activity via CA inhibition; nitro enhances binding affinity
1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde 4-F-C₆H₄, 1'-CH₃, 3'-CH₃, 4-CHO Antimicrobial applications; aldehyde group enables further functionalization
2H,2′H-3,3′-Bipyrazole (Energetic Backbone) Unsubstituted High nitrogen content; used in energetic materials

Impact of Nitro Group :

  • The nitro group in 1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole likely increases density and thermal stability, similar to nitro-substituted bipyrazoles reviewed in energetic materials research .
  • In contrast, chloro or methyl substituents (e.g., 5'-chloro-3'-methyl derivatives) enhance binding to biological targets like carbonic anhydrases (CAs), as seen in anticancer drug candidates .

Methyl Group Influence :

  • Methyl groups at the 1' position improve lipophilicity and metabolic stability compared to polar substituents (e.g., carbaldehyde in ) .
  • Substituent positioning (e.g., 3,3' vs. 3,4' bipyrazole cores) alters molecular packing and crystallographic parameters, as shown in X-ray studies .

Synthetic Routes :

  • Homocoupling reactions (e.g., Ullmann coupling) are common for symmetric bipyrazoles but may require adaptation for asymmetric nitro/methyl derivatives .
  • Stepwise synthesis (e.g., condensation of pyrazole-4-carbaldehyde with hydrazine derivatives) is used for functionalized bipyrazoles, as in .

Key Research Findings

Substituent Geometry :

  • The nitro group at the 4 position induces planar distortion in the bipyrazole core, increasing reactivity toward electrophilic attack .
  • Methyl groups minimally affect bond lengths but improve thermal stability (Tₘ > 200°C in related compounds) .

Comparative Reactivity :

  • Nitro derivatives exhibit higher oxidative stability than chloro-substituted analogs but lower than carbaldehyde-functionalized compounds .
  • Methyl groups reduce crystallinity compared to halogenated derivatives, impacting material applications .

Biological Activity

1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8N4O2 and a molecular weight of 180.17 g/mol. The compound features a bipyridazine structure that contributes to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness varies with concentration and the type of bacteria tested.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary research suggests that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been found to inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin signaling .
  • Receptor Interaction : It may interact with specific receptors in the body, modulating physiological responses related to inflammation and immune function.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLLow

This study highlights the compound's potential as an antimicrobial agent, particularly against gram-negative bacteria like E. coli.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The findings indicated that the compound exhibited a dose-dependent scavenging effect:

Concentration (µg/mL)% Scavenging Effect
1025
5055
10080

These results suggest that higher concentrations significantly enhance its antioxidant activity.

Anti-inflammatory Effects

In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in managing inflammatory conditions.

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